molecular formula C10H8BrN B1517398 4-Bromo-7-methylquinoline CAS No. 1070879-24-1

4-Bromo-7-methylquinoline

Cat. No.: B1517398
CAS No.: 1070879-24-1
M. Wt: 222.08 g/mol
InChI Key: OCLGLPIZIAXVLN-UHFFFAOYSA-N
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Description

4-Bromo-7-methylquinoline is an organic compound with the molecular formula C10H8BrN. It is a brominated derivative of quinoline, featuring a bromine atom at the 4-position and a methyl group at the 7-position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-7-methylquinoline can be synthesized through several methods, including the bromination of 7-methylquinoline. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinone derivatives.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.

Scientific Research Applications

4-Bromo-7-methylquinoline has several scientific research applications, including its use in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of bioactive molecules.

  • Medicine: As a potential lead compound in drug discovery and development.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-7-methylquinoline is similar to other brominated quinolines, such as 4-bromoquinoline and 6-bromo-4-chloro-7-methylquinoline its unique combination of a bromine atom and a methyl group at specific positions on the quinoline ring system distinguishes it from these compounds

Comparison with Similar Compounds

  • 4-bromoquinoline

  • 6-bromo-4-chloro-7-methylquinoline

  • 7-bromo-2-methylquinoline

  • 7-bromo-4-hydroxy-8-methylquinoline

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Properties

IUPAC Name

4-bromo-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGLPIZIAXVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653675
Record name 4-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-24-1
Record name 4-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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